Bis(p-tolyl)phosphine oxide

Vue d'ensemble

Description

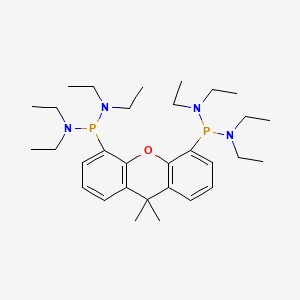

Bis(p-tolyl)phosphine oxide (BTPO) is an organophosphorus compound that has numerous applications in both organic and inorganic chemistry. BTPO is a colorless, odorless liquid that is soluble in many organic solvents and is stable under normal conditions. This compound has been extensively studied in recent years due to its unique properties and its potential applications in numerous fields.

Applications De Recherche Scientifique

Methods of Application : It is involved in three-component reactions for synthesizing phosphinoyl-functionalized isoindolinones, which are important in medicinal chemistry due to their biological activities .

Results : The reaction yields phosphine oxides with different substituents on the phosphorus atom, providing a versatile toolkit for further chemical modifications .

Methods of Application : It undergoes secondary reactions to form bidentate ligands that can bind to metals, forming complexes with potential applications in catalysis and material fabrication .

Results : The synthesis route offers a variety of bidentate phosphine oxides, which are then reduced to phosphines and used to create metal complexes .

Methods of Application : It is used to create phosphine oxides that can be incorporated into drug scaffolds, altering their physicochemical properties to enhance solubility and metabolic stability .

Results : Phosphine oxides have been found to increase solubility and stability of drug candidates, although sometimes at the cost of permeability .

Methods of Application : Its structure and properties are analyzed using various spectroscopic techniques to understand its interactions with other chemicals .

Results : The compound’s spectral data provide insights into its electronic structure, which is crucial for designing analytical methods .

Methods of Application : It is involved in the synthesis of derivatives that act as bioisosteres of natural α-amino acids, which may exhibit biological effects beneficial for pest control .

Results : Some derivatives have shown promising activity against bacterial strains, indicating potential for environmental applications .

Methods of Application : It is used in conjugation with biomolecules to investigate biological processes and interactions at the molecular level .

Results : The compound’s ability to bind to biomolecules has facilitated the development of assays and diagnostic tools in biochemistry .

Methods of Application : It forms complexes with metals such as nickel and palladium, which are then used as catalysts in processes like ethylene polymerization .

Results : These catalysts have been shown to perform well and possess higher temperature stability compared to other catalysts, enhancing the efficiency of polymerization processes .

Methods of Application : The reaction involves the formation of secondary phosphine oxides, which are key intermediates in the polymerization process .

Results : The polymerization results in the formation of solid P_xH_y, a compound with potential applications in materials science .

Optoelectronics

Methods of Application : It is incorporated into electronic devices due to its ability to modify the electronic properties of materials, enhancing their performance .

Results : The incorporation of Bis(p-tolyl)phosphine oxide in organic electronics has led to devices with improved efficiency and stability .

Methods of Application : These derivatives are conjugated with biomolecules, allowing them to be used as probes in various imaging techniques .

Results : The use of these compounds in bioimaging has resulted in enhanced image contrast and resolution, facilitating better diagnosis and research outcomes .

Methods of Application : It forms complexes with metals, which are then used as catalysts in organic synthesis, including C–H activation and cross-coupling reactions .

Results : The catalysts developed using Bis(p-tolyl)phosphine oxide have shown high activity and selectivity in various organic transformations .

Methods of Application : It is used as a chiral auxiliary or as part of a chiral ligand system to control the stereochemistry of the synthesized compounds .

Results : The application of Bis(p-tolyl)phosphine oxide in asymmetric synthesis has enabled the production of enantiomerically pure compounds, which are important in pharmaceuticals .

Methods of Application : These derivatives are incorporated into sensor matrices, where they react or bind with the target analyte, causing a detectable change in the sensor’s properties .

Results : Sensors developed with these compounds have been used for the detection of gases, ions, and organic molecules with high sensitivity and selectivity .

Methods of Application : It is added to polymer formulations to enhance their flame retardancy by promoting char formation and reducing heat release rates .

Results : Polymers treated with Bis(p-tolyl)phosphine oxide have shown improved resistance to ignition and slower flame spread in fire tests .

Propriétés

IUPAC Name |

bis(4-methylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIPXAFNKGZMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[P+](=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538152 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(p-tolyl)phosphine oxide | |

CAS RN |

2409-61-2 | |

| Record name | Bis(4-methylphenyl)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(p-tolyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)